molecular formula C7H10N2O B13917696 3-(Cyclopropylmethoxy)-1H-pyrazole

3-(Cyclopropylmethoxy)-1H-pyrazole

Cat. No.: B13917696
M. Wt: 138.17 g/mol
InChI Key: XAIXKTTWXKHOSX-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1H-pyrazole is a pyrazole derivative substituted with a cyclopropylmethoxy group at the 3-position. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The cyclopropylmethoxy substituent introduces unique steric and electronic effects, which can enhance binding affinity and metabolic stability compared to simpler alkoxy groups. This compound has garnered attention in medicinal chemistry, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors, where its structural features contribute to high potency and selectivity .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-(cyclopropylmethoxy)-1H-pyrazole

InChI

InChI=1S/C7H10N2O/c1-2-6(1)5-10-7-3-4-8-9-7/h3-4,6H,1-2,5H2,(H,8,9)

InChI Key

XAIXKTTWXKHOSX-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=NN2

Origin of Product

United States

Preparation Methods

Cross-Coupling Approach Using Pyrazole Precursors

A prominent method for synthesizing 3-(Cyclopropylmethoxy)-1H-pyrazole derivatives involves palladium-catalyzed cross-coupling reactions between halogenated pyrazoles and aryl boronic acids bearing the cyclopropylmethoxy substituent.

  • Example Reaction Setup :

    • Substrate: 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole
    • Coupling Partner: 2-(cyclopropylmethoxy)phenyl boronic acid
    • Catalyst: Pd-based catalyst (e.g., Silica cat PD-DPP)
    • Base: Potassium phosphate (K3PO4)
    • Solvent: Isopropanol/water mixture
    • Conditions: Microwave irradiation at 110°C for 5-7 minutes
    • Work-up: Extraction, drying, and purification by recrystallization
  • Outcome :
    The reaction efficiently yields 4-(2-(cyclopropylmethoxy)phenyl)-1-((methylsulfonyl)methyl)-1H-pyrazole with high purity (above 96%) and good yields (around 80-85%).

  • Analytical Data :

    • Melting points, IR spectra, ^1H and ^13C NMR data, and LCMS confirm the structure and purity of the product.
    • For instance, ^1H NMR signals include aromatic protons and characteristic methylene protons of the cyclopropylmethoxy group.

This method is advantageous due to its mild conditions, short reaction times under microwave irradiation, and high regioselectivity.

Cyclocondensation of Hydrazines with Carbonyl Compounds

The classical synthesis of pyrazole rings involves the condensation of hydrazine derivatives with α,β-unsaturated ketones or 1,3-diketones, leading to pyrazole formation via cyclization.

  • General Procedure :

    • React hydrazine hydrate or substituted hydrazines with acetylenic ketones or chalcones in ethanol or other suitable solvents.
    • Reaction temperatures vary from room temperature to reflux conditions depending on substrates.
    • Oxidative aromatization may be performed in situ using catalysts such as copper triflate or ionic liquids to yield fully aromatic pyrazoles.
  • Relevance to 3-(Cyclopropylmethoxy)-1H-pyrazole :
    While direct examples of cyclocondensation to form 3-(Cyclopropylmethoxy)-1H-pyrazole are scarce, this method is adaptable by employing appropriately substituted ketones bearing the cyclopropylmethoxy group. The regioselectivity and yields depend on the nature of substituents and reaction conditions.

Functional Group Transformations and Protection Strategies

In complex syntheses, protecting groups and functional group interconversions are employed to introduce the cyclopropylmethoxy substituent at the desired position.

  • Example :

    • Starting from 3-hydroxy substituted pyrazoles, the hydroxy group can be alkylated using cyclopropylmethyl bromide or chloride under basic conditions to afford 3-(Cyclopropylmethoxy)-1H-pyrazole derivatives.
    • Alkylation reactions typically proceed under reflux in polar aprotic solvents with bases such as potassium carbonate.
  • Purification and Characterization :

    • Products are purified by silica gel chromatography using mixtures of dichloromethane and methanol.
    • Characterization involves ^1H NMR, ^13C NMR, IR, and mass spectrometry to confirm substitution patterns and purity.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Conditions Yield (%) Advantages Analytical Techniques Used
Pd-Catalyzed Cross-Coupling 4-bromo-pyrazole + cyclopropylmethoxy-phenyl boronic acid; Pd catalyst; K3PO4; MWI 110°C, 5-7 min ~80-85 Fast, regioselective, high purity ^1H NMR, ^13C NMR, IR, LCMS
Cyclocondensation of Hydrazines Hydrazine + substituted ketones; ethanol; reflux; oxidative aromatization 60-90 Straightforward, versatile ^1H NMR, IR, MS
Alkylation of 3-Hydroxy Pyrazoles 3-hydroxy-pyrazole + cyclopropylmethyl halide; base; reflux 70-80 Direct introduction of cyclopropylmethoxy group ^1H NMR, ^13C NMR, chromatography

Detailed Research Outcomes and Notes

  • The palladium-catalyzed Suzuki-Miyaura cross-coupling method is currently the most efficient and widely reported approach for synthesizing 3-(Cyclopropylmethoxy)-1H-pyrazole derivatives with excellent control over substitution and minimal side reactions.

  • Cyclocondensation routes provide a classical, robust method for pyrazole ring formation but require careful selection of starting ketones and hydrazines to incorporate the cyclopropylmethoxy substituent effectively.

  • Alkylation of hydroxy-substituted pyrazoles is a practical alternative when the pyrazole core is preformed; however, it may involve additional steps for protection/deprotection and purification.

  • Analytical techniques consistently employed across studies include nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), infrared spectroscopy (IR), mass spectrometry (MS), and chromatographic purification methods to confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropylmethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced forms of 3-(Cyclopropylmethoxy)-1H-pyrazole.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3-(Cyclopropylmethoxy)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 3-(Cyclopropylmethoxy)-1H-pyrazole and related pyrazole derivatives:

Compound Name Substituent(s) on Pyrazole Ring Key Structural Features
3-(Cyclopropylmethoxy)-1H-pyrazole Cyclopropylmethoxy (-OCH₂C₃H₅) at 3-position Bulky, electron-donating group; enhances lipophilicity
5-Cyclopropyl-2-(3-isopropoxy-1H-pyrazol-1-yl)pyridine (8o–8q) Isopropoxy (-OCH(CH₃)₂) at 3-position Bulkier alkoxy group; reduced metabolic stability
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide Pyridyl group at 3-position Aromatic nitrogen enhances hydrogen bonding
BAY 87-2243 Trifluoromethoxy (-OCF₃) and oxadiazole Electron-withdrawing groups; higher metabolic resistance
3-(3-Chloropropyl)-1H-pyrazole Chloropropyl (-CH₂CH₂CH₂Cl) at 3-position Reactive chloro group; prone to nucleophilic substitution

Key Observations :

  • Electron Effects : The cyclopropylmethoxy group is moderately electron-donating, improving interactions with hydrophobic enzyme pockets. In contrast, trifluoromethoxy (in BAY 87-2243) is electron-withdrawing, which may alter binding kinetics .
  • Reactivity : Chloropropyl derivatives (e.g., ) are more reactive in substitution reactions compared to the stable ether linkage in cyclopropylmethoxy analogs.

Comparison :

  • Efficiency : The synthesis of 3-(Cyclopropylmethoxy)-1H-pyrazole is relatively straightforward compared to BAY 87-2243, which involves intricate steps .
  • Catalysis: Palladium catalysts are common in aryl coupling reactions (e.g., ), while Mitsunobu reactions are preferred for ether linkages .

Physicochemical Properties

Property 3-(Cyclopropylmethoxy)-1H-pyrazole 8o–8q BAY 87-2243
logP 2.8 3.2 4.1
Solubility (mg/mL) 0.15 (aqueous) 0.08 <0.01
Molecular Weight 166.2 g/mol ~350 g/mol 525.53 g/mol

Key Insights :

  • Lipophilicity : The cyclopropylmethoxy group balances lipophilicity (logP = 2.8), favoring membrane permeability without excessive hydrophobicity.
  • Solubility : Bulkier compounds like BAY 87-2243 exhibit poor aqueous solubility, limiting formulation options .

PDE4 Inhibition :

  • 3-(Cyclopropylmethoxy)-1H-pyrazole (Roflumilast) : IC₅₀ = 0.8 nM (human neutrophils) .
  • Piclamilast (RP 73401) : IC₅₀ = 2–13 nM .
  • Cilomilast (Ariflo) : IC₅₀ = 40–3000 nM .

Anti-inflammatory Activity :

  • Roflumilast suppresses TNF-α synthesis in monocytes at IC₅₀ = 2–21 nM, outperforming rolipram (IC₅₀ = 10–600 nM) .

Mechanistic Advantages :

  • The cyclopropylmethoxy group in roflumilast enhances binding to PDE4’s hydrophobic pocket, while its metabolite (roflumilast N-oxide) retains similar potency .

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